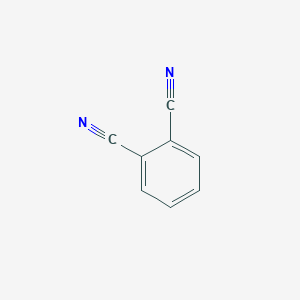

Phthalonitrile

Cat. No. B049051

Key on ui cas rn:

91-15-6

M. Wt: 128.13 g/mol

InChI Key: XQZYPMVTSDWCCE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05464926

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 5.0 gm (22.9 mmol) of 4,4'-difluorobenzophenone, 8.03 gm (23.9 mmol) of bisphenol A6F, and 50 ml of dimethylacetamide (DMAC). After flushing the mixture for 30 minutes with dry nitrogen, 3.9 gm (28.7 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The reaction mixture was stirred at 70° C. for 1 hour. Toluene was added to the Dean-Stark trap and to the reaction vessel (4 ml). The reaction mixture was refluxed at 145°-150° C. for 24 hours. Water which formed as a by-product was removed by azeotropic distillation. The toluene was removed by distillation while heating to 160° C. Upon cooling to 50° C., 3.10 gm (17.9 mmol) of 4-nitrophthalonitrile was added. Since the reaction mixture was somewhat viscous, the temperature of the mixture was increased to 110° C. and held at this temperature for 18 hours (overnight). FTIR spectroscopy showed the absence of hydroxy and nitro bands. The room temperature mixture was then poured into 300 ml of water with stirring to break the precipitate into a powdery form. The solid precipitate was collected by suction filtration, washed exhaustively with water, and dried to afford 11.5 gm of oligomeric phthalonitrile monomer.

[Compound]

Name

bisphenol

Quantity

8.03 g

Type

reactant

Reaction Step One

[Compound]

Name

nitro

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

FC1C=CC(C(C2C=CC(F)=CC=2)=O)=CC=1.CC(N(C)C)=O.C(=O)([O-])[O-].[K+].[K+].[N+]([C:32]1[CH:33]=[C:34]([C:40]#[N:41])[C:35](=[CH:38][CH:39]=1)[C:36]#[N:37])([O-])=O>O.C1(C)C=CC=CC=1>[C:40](#[N:41])[C:34]1[C:35](=[CH:38][CH:39]=[CH:32][CH:33]=1)[C:36]#[N:37] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1

|

[Compound]

|

Name

|

bisphenol

|

|

Quantity

|

8.03 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

3.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

3.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N

|

Step Four

[Compound]

|

Name

|

nitro

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 100 ml, 3-necked flask equipped with a thermometer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at 70° C. for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was refluxed at 145°-150° C. for 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by azeotropic distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The toluene was removed by distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling to 50° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature of the mixture was increased to 110° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(overnight)

|

|

Duration

|

8 (± 8) h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid precipitate was collected by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed exhaustively with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=1C(C#N)=CC=CC1)#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 11.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 501.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |